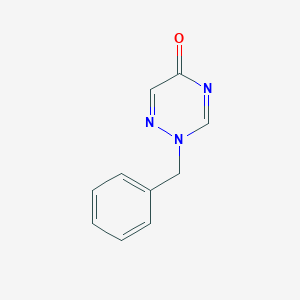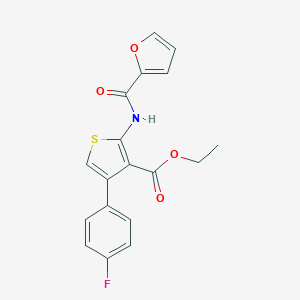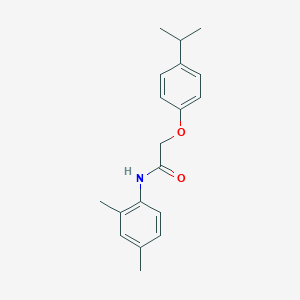![molecular formula C20H21NO4 B259194 Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B259194.png)
Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as PMA and has been found to have several unique properties that make it an ideal candidate for use in various laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of PMA is not yet fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in tumor growth and development. Additionally, PMA has been shown to have antioxidant properties, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that PMA has several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various signaling pathways involved in tumor growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PMA in laboratory experiments is its unique chemical properties, which make it an ideal candidate for use in various applications. However, there are also some limitations associated with the use of PMA, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research involving PMA, including the development of new drug therapies for cancer treatment, the exploration of its potential applications in material science, and the investigation of its potential use as a tool for studying various signaling pathways and enzymes involved in tumor growth and development.
In conclusion, PMA is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its antitumor activity and potential applications in drug development and material science make it an ideal candidate for further investigation and research.
Métodos De Síntesis
The synthesis of PMA involves several steps, including the use of various reagents and solvents. One of the most common methods of synthesizing PMA involves the reaction of 4-aminobenzoic acid with 4-methoxyphenylacrylic acid, followed by the addition of propylamine and subsequent purification steps.
Aplicaciones Científicas De Investigación
PMA has been extensively studied for its potential applications in various scientific research areas, including drug development, cancer research, and material science. In drug development, PMA has been found to exhibit antitumor activity, making it a promising candidate for use in cancer therapy. Additionally, PMA has been shown to have potential applications in the development of new materials, such as polymers and coatings.
Propiedades
Fórmula molecular |
C20H21NO4 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
propyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C20H21NO4/c1-3-14-25-20(23)16-7-9-17(10-8-16)21-19(22)13-6-15-4-11-18(24-2)12-5-15/h4-13H,3,14H2,1-2H3,(H,21,22)/b13-6+ |
Clave InChI |
PQRSUTHVKJGAOC-AWNIVKPZSA-N |
SMILES isomérico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)


![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)

![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)